tert-butyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Overview
Description
tert-Butyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a chromen-2-one core, which is a benzopyranone system, substituted with a benzyl group, a methyl group, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Substitution Reactions: The benzyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using benzyl chloride and methyl chloride, respectively, in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the chromen-2-one derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, leading to the formation of dihydro derivatives.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as an antimicrobial and anticancer agent.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
- Used as a lead compound in drug discovery and development programs.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Employed as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of tert-butyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is primarily attributed to its ability to interact with specific molecular targets. The chromen-2-one core can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The benzyl group enhances its binding affinity to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid form.
Comparison with Similar Compounds
- tert-Butyl 4-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate
- tert-Butyl (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate
- tert-Butyl (6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate
Uniqueness:
- The presence of the benzyl group in tert-butyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate distinguishes it from other similar compounds, enhancing its hydrophobic interactions and potentially increasing its biological activity.
- The specific substitution pattern on the chromen-2-one core can significantly influence its chemical reactivity and biological properties, making it a unique and valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-15-18-11-10-17(26-14-21(24)28-23(2,3)4)13-20(18)27-22(25)19(15)12-16-8-6-5-7-9-16/h5-11,13H,12,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPAAAKMXPGNDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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